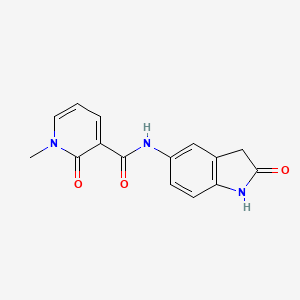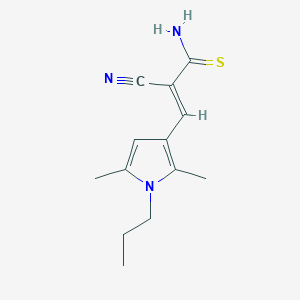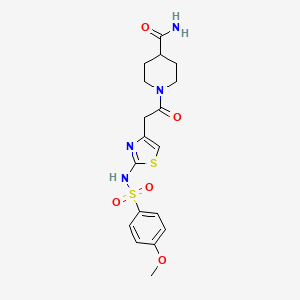![molecular formula C14H14FN3O4S B2982045 2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine CAS No. 2411313-00-1](/img/structure/B2982045.png)
2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyridine derivative that has been synthesized and studied for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity in various cancer cell lines. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been investigated for its potential as an inhibitor of protein kinase C, which is involved in various cellular processes.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine is not fully understood. However, it has been suggested that it may exert its antitumor activity by inducing apoptosis in cancer cells. It has also been proposed that it may act as an inhibitor of protein kinase C by binding to the enzyme and preventing its activation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic effects on various cancer cell lines. It has also been found to induce apoptosis in cancer cells. Additionally, it has been demonstrated to inhibit the activity of protein kinase C, which is involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine in lab experiments is its potential as an antitumor agent. It has been shown to exhibit cytotoxic effects on various cancer cell lines, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine. One direction is to further investigate its potential as an antitumor agent. This could involve studying its efficacy in animal models of cancer and exploring its mechanism of action in more detail. Another direction is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further study could be conducted on its potential as an inhibitor of protein kinase C and its role in cellular processes.
Synthesemethoden
The synthesis of 2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine involves the reaction of 4-(4-fluorosulfonyloxyphenyl)-2-pyridinecarboxylic acid with dimethylamine and carbonyldiimidazole. The reaction is carried out in anhydrous dichloromethane at room temperature. The resulting product is a white solid that is purified by column chromatography.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O4S/c1-18(2)13-9-10(7-8-16-13)14(19)17-11-3-5-12(6-4-11)22-23(15,20)21/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESMBJPUXFNJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2981963.png)


![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)azetidine-3-carboxamide](/img/structure/B2981966.png)

![(E)-3-(dimethylamino)-2-{[2-(3-ethoxyphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2981968.png)
![8-(2-((4-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2981969.png)


![N1-(3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981974.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2981978.png)

